1-(5-chloro-2-methylphenyl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea
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Overview
Description
N-(5-Chloro-2-methylphenyl)-N’-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a thiourea functional group, which consists of a sulfur atom double-bonded to a carbon atom and single-bonded to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-N’-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea typically involves the reaction of 5-chloro-2-methylaniline with 1,3-dimethyl-4-isothiocyanatopyrazole. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-(5-chloro-2-methylphenyl)-N’-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for reagent addition, temperature control, and product isolation can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-methylphenyl)-N’-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: As a potential inhibitor of enzymes or receptors involved in disease pathways.
Medicine: As a lead compound for the development of new therapeutic agents.
Industry: As an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-N’-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea is largely dependent on its interaction with specific molecular targets. The compound may exert its effects by binding to and inhibiting the activity of enzymes or receptors, thereby modulating biochemical pathways. The presence of the thiourea group allows for the formation of hydrogen bonds and other interactions with target proteins, contributing to its biological activity.
Comparison with Similar Compounds
N-(5-Chloro-2-methylphenyl)-N’-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea can be compared with other thiourea derivatives, such as:
N-Phenyl-N’-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea: Lacks the chlorine substituent on the aromatic ring.
N-(5-Chloro-2-methylphenyl)-N’-(1H-pyrazol-4-yl)thiourea: Lacks the methyl groups on the pyrazole ring.
Properties
Molecular Formula |
C13H15ClN4S |
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Molecular Weight |
294.80 g/mol |
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-(1,3-dimethylpyrazol-4-yl)thiourea |
InChI |
InChI=1S/C13H15ClN4S/c1-8-4-5-10(14)6-11(8)15-13(19)16-12-7-18(3)17-9(12)2/h4-7H,1-3H3,(H2,15,16,19) |
InChI Key |
YJNPXSUMSFUOCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=S)NC2=CN(N=C2C)C |
Origin of Product |
United States |
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